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Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602 Get Quote

(For Researchers, Scientists, and Drug Development Professionals)

Introduction
(R)-2-Dodecanol, a readily available and optically pure long-chain secondary alcohol, serves as

a valuable chiral building block in the stereoselective synthesis of a variety of organic

molecules. Its defined stereochemistry at the C-2 position makes it an attractive starting

material for the synthesis of insect pheromones, bioactive natural products, and chiral ligands

for asymmetric catalysis. This document provides detailed application notes and experimental

protocols for the utilization of (R)-2-dodecanol in key synthetic transformations, enabling the

introduction of a chiral center with high fidelity.

Key Applications
The primary synthetic utility of (R)-2-dodecanol lies in its conversion to other functional groups

with either retention or inversion of stereochemistry. This allows for the synthesis of its

enantiomer, (S)-2-dodecanol derivatives, which are often the biologically active form in many

insect pheromones.

1. Synthesis of Chiral Esters via Stereoinversion (Mitsunobu Reaction): The Mitsunobu reaction

is a powerful tool for the inversion of stereochemistry at a secondary alcohol center. By reacting

(R)-2-dodecanol with a carboxylic acid under Mitsunobu conditions, the corresponding (S)-ester

can be obtained with high enantiomeric excess. A prominent example is the synthesis of (S)-2-

dodecyl acetate, a component of the sex pheromone of several lepidopteran insect species.
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2. Activation of the Hydroxyl Group for Nucleophilic Substitution (Tosylation): Conversion of the

hydroxyl group of (R)-2-dodecanol into a good leaving group, such as a tosylate, facilitates

nucleophilic substitution reactions. This opens up pathways to a wide range of derivatives,

including amines, azides, and ethers, with inversion of configuration.

3. Synthesis of Chiral Amines: Chiral amines are crucial components of many pharmaceuticals

and agrochemicals. (R)-2-Dodecanol can be converted to chiral amines via a two-step

sequence involving tosylation followed by nucleophilic substitution with an amine or azide,

which is subsequently reduced.

Data Presentation
The following table summarizes the expected outcomes for key transformations of (R)-2-

dodecanol based on established synthetic methodologies. Please note that specific yields and

enantiomeric excess (ee) can vary depending on reaction conditions and the purity of the

starting materials.

Starting
Material

Reagents
and
Conditions

Product
Expected
Yield (%)

Expected
ee (%)

Reference

(R)-2-

Dodecanol

Acetic acid,

PPh₃, DIAD,

THF

(S)-2-Dodecyl

acetate
70-90 >98

General

Mitsunobu

Protocol

(R)-2-

Dodecanol

TsCl,

Pyridine,

DCM

(R)-Dodecan-

2-yl p-

toluenesulfon

ate

85-95 >99

General

Tosylation

Protocol

(R)-Dodecan-

2-yl p-

toluenesulfon

ate

NaN₃, DMF;

then H₂, Pd/C

(S)-2-

Aminododeca

ne

60-80 (two

steps)
>98

General

Azide

Substitution

and

Reduction
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Protocol 1: Synthesis of (S)-2-Dodecyl Acetate via Mitsunobu Reaction

This protocol describes the inversion of stereochemistry of (R)-2-dodecanol to produce (S)-2-

dodecyl acetate.

Materials:

(R)-2-Dodecanol

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD)

Acetic acid (glacial)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate (for chromatography)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

(R)-2-dodecanol (1.0 eq) and triphenylphosphine (1.5 eq) and dissolve in anhydrous THF (5-

10 mL per mmol of alcohol).

Add glacial acetic acid (1.2 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The

reaction mixture will typically turn from colorless to a pale yellow or orange color.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexane as the eluent to isolate the (S)-2-dodecyl acetate.

Combine the fractions containing the product and remove the solvent under reduced

pressure.

Characterize the final product by NMR and determine the enantiomeric excess by chiral GC

or HPLC analysis.

Protocol 2: Synthesis of (R)-Dodecan-2-yl p-toluenesulfonate (Tosylate)

This protocol details the activation of the hydroxyl group of (R)-2-dodecanol by conversion to its

tosylate with retention of configuration.

Materials:

(R)-2-Dodecanol

p-Toluenesulfonyl chloride (TsCl)

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-dodecanol

(1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per mmol of alcohol).

Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice

bath.

Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise to the stirred solution,

maintaining the temperature at 0 °C.

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room

temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of cold water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude (R)-dodecan-2-yl p-toluenesulfonate.

The crude product can often be used in the next step without further purification. If

necessary, it can be purified by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate).

Mandatory Visualizations
Caption: Workflow for the synthesis of (S)-2-Dodecyl Acetate.

Caption: Workflow for the synthesis of (R)-Dodecan-2-yl p-toluenesulfonate.

Caption: Pathway to (S)-2-Aminododecane from (R)-2-Dodecanol derivative.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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